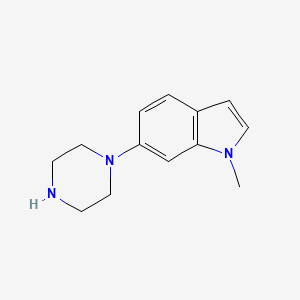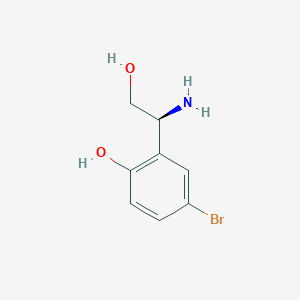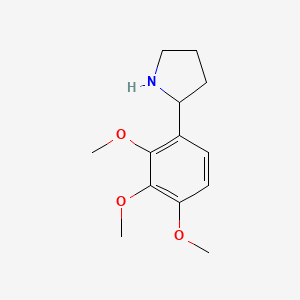
2-Butanone, 4-(5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(5-pyrimidinyl)- is an organic compound that features a pyrimidine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(5-pyrimidinyl)- can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable ketone under acidic conditions to form the desired product . Another method includes the use of biocatalysis, where specific enzymes catalyze the reaction to produce the compound with high enantioselectivity .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-(5-pyrimidinyl)- often involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts, such as metal complexes or enzymes, is also common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulphones and sulphoxides.
Reduction: It can be reduced using borohydride reducing agents to form alcohol derivatives.
Substitution: The pyrimidine ring allows for nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulphones and sulphoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Butanone, 4-(5-pyrimidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A basic structure similar to 2-Butanone, 4-(5-pyrimidinyl)- but without the butanone group.
2-Butanone:
4-Hydroxy-2-butanone: A related compound with a hydroxyl group instead of the pyrimidine ring.
Uniqueness
2-Butanone, 4-(5-pyrimidinyl)- is unique due to its combination of a pyrimidine ring and a butanone backbone, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-pyrimidin-5-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |
InChI Key |
YUZVCDDVNMXAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


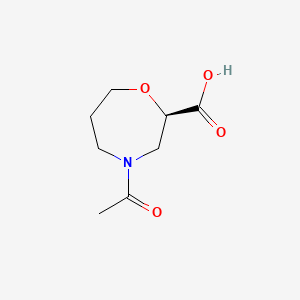

![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)

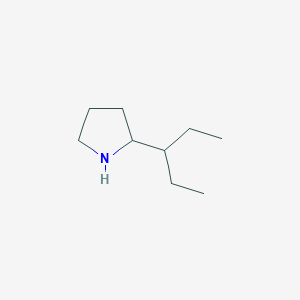

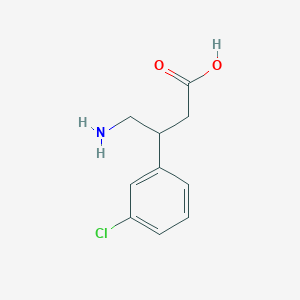
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)

